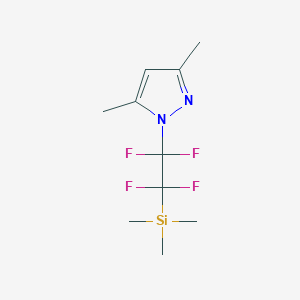

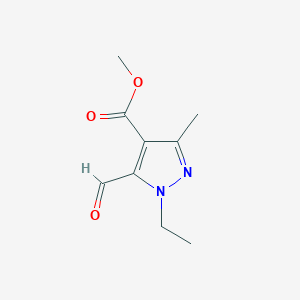

3,5-二甲基吡唑基四氟乙基三甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane (DMPT) is an organosilicon compound with a chemical formula of C10H18F4N2Si. It has a molecular weight of 268.331. This compound serves as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .

Chemical Reactions Analysis

The trimethylsilyl group in the compound, which consists of three methyl groups bonded to a silicon atom, is characterized by chemical inertness and a large molecular volume . This makes it useful in a number of applications, including serving as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles .科学研究应用

Development of New Trifluoromethylation Reactions

This compound is used in the development of new trifluoromethylation reactions . It is used to solve the problems of efficiency, selectivity, and CF3-source in the area of trifluoromethylation reactions .

Synthesis of Trifluoromethylated Alkynes, Alkenes, and β-Trifluoromethyl Alcohols

By employing common feedstocks such as terminal alkynes and simple alkenes, a variety of valuable CF3-containing building blocks including the trifluoromethylated alkynes, alkenes, and β-trifluoromethyl alcohols can be synthesized in one step .

Construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 Bonds

These processes, namely trifluoromethylation, hydrotrifluoromethylation, and hydroxytrifluoromethylation, allow the distinctive construction of C (sp)-CF3, C (sp2)-CF3, and C (sp3)-CF3 bonds, respectively .

Preparation of α-Trifluoromethyl Esters and Ketones

This reagent also enables the preparation of α-trifluoromethyl esters and ketones directly from α-diazo carbonyl compounds under mild conditions .

Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles

An interrupted click reaction, using CuI/phen as the catalyst and (trifluoromethyl)trimethylsilane (TMSCF3) as the nucleophilic CF3 source, has been developed to synthesize 5-trifluoromethyl 1,2,3-triazoles in one step from readily available terminal alkynes and azides .

Synthesis of 4- (Trifluoromethyl)pyrazoles and 4-Trifluoromethyl-4-Isoxazolines

Domino 5-endo-dig cyclization/trifluoromethylation of α, β-alkynic tosylhydrazones and propargylic N-hydroxylamines allows convenient access to 4- (trifluoromethyl)pyrazoles and 4-trifluoromethyl-4-isoxazolines, respectively .

Preparation of 2- and 3- (Trifluoromethyl)indoles

By employing easily accessible 2-alkynylanilines and the low-cost fluoroform-derived CuCF3 reagent, both 2- and 3- (trifluoromethyl)indoles can be prepared in good yields with no ambiguity of the CF3 position .

Synthesis of 3- (Trifluoromethyl)benzofurans

Analogous cyclization/trifluoromethylation of 2-alkynylphenols can afford 3- (trifluoromethyl)benzofurans . One of the compounds was identified as a promising antibacterial and antifungal agent .

安全和危害

The safety data sheet for a similar compound, (3 5-DIFLUOROPHENYLETHYNYL)TRIMETHYLSIL, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water but do not induce vomiting .

属性

IUPAC Name |

[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIGQLSSVJHTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F4N2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)

![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)